4-(Difluoromethoxy)-3-fluorobenzoic acid
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Overview
Description
4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It has a molecular weight of 188.13 .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Sodium hydroxide is used as an alkali in the last step, which showed more economic advantage for scale-up production than sodium hydride or potassium tert-butoxide .Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)benzoic acid is C8H6F2O3 .Chemical Reactions Analysis
The synthesis of roflumilast involves O-alkylation, oxidation, chlorination of the carboxylic acid, and N-acylation reaction . The O-alkylation reaction has been reported to be achieved in N,N-dimethylformamide .Physical And Chemical Properties Analysis
4-(Difluoromethoxy)benzoic acid has a melting point of 169-171 °C (lit.) . It has a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-3-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is also involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, leading to excessive extracellular matrix deposition, which is a key factor in fibrosis .
Mode of Action
This compound interacts with its target, TGF-β1, by inhibiting the phosphorylation of Smad2/3 proteins . This results in a decrease in the expression of proteins such as α-SMA, vimentin, and collagen I, and an increase in the expression of E-cadherin . These changes inhibit the EMT process, thereby reducing the excessive deposition of the extracellular matrix .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting the phosphorylation of Smad2/3, this compound disrupts this pathway, preventing the EMT process and the subsequent excessive deposition of the extracellular matrix .
Pharmacokinetics
The compound’s efficacy in reducing pulmonary fibrosis suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EMT in A549 cells and the reduction of bleomycin-induced pulmonary fibrosis in rats . This is achieved through the improvement of lung function, reduction of lung inflammation and fibrosis, reduction of collagen deposition, and reduction of E-cadherin expression .
Action Environment
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Difluoromethoxy)-3-fluorobenzoic acid is its ability to selectively target specific proteins and enzymes, which can be useful in studying their function and activity. This compound also has a relatively low toxicity profile, which makes it a safe and effective tool for scientific research. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 4-(Difluoromethoxy)-3-fluorobenzoic acid, including the development of new synthetic methods for its production, the identification of new protein targets, and the development of new applications for this compound in the field of medicinal chemistry and pharmacology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
4-(Difluoromethoxy)-3-fluorobenzoic acid can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoic acid with difluoromethyl ether in the presence of a catalyst. Other methods include the reaction of 3-fluorobenzoic acid with difluoromethoxychloride in the presence of a base, or the reaction of 3-fluorobenzoic acid with difluoromethoxyboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
4-(Difluoromethoxy)-3-fluorobenzoic acid has been widely used in scientific research due to its unique properties, including its ability to selectively target specific proteins and enzymes. This compound has been used as a tool to study the mechanism of action of various enzymes, such as histone deacetylases and sirtuins. This compound has also been used as a probe to study the binding sites of various proteins, such as the estrogen receptor.
Safety and Hazards
properties
IUPAC Name |
4-(difluoromethoxy)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNUJKTIBXNOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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